Methyl 5-amino-2-bromobenzoate

Catalog No.
S3311023
CAS No.
6942-37-6
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-2-bromobenzoate

CAS Number

6942-37-6

Product Name

Methyl 5-amino-2-bromobenzoate

IUPAC Name

methyl 5-amino-2-bromobenzoate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)N)Br

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br

As a Synthetic Precursor

One of the primary applications of Methyl 5-amino-2-bromobenzoate lies in its ability to serve as a building block for the synthesis of other complex molecules. Studies have demonstrated its effectiveness as a precursor for:

  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: This compound finds potential applications in medicinal chemistry and material science research [3, source: Sigma-Aldrich product page, Methyl 2-amino-5-bromobenzoate, ].
  • Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate: This molecule holds promise in the development of new drugs and functional materials [4, source: Sigma-Aldrich product page, Methyl 2-amino-5-bromobenzoate, ].
  • (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid: This compound is being investigated for its potential applications in pharmaceutical research [5, source: Sigma-Aldrich product page, Methyl 2-amino-5-bromobenzoate, ].
  • 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: This molecule exhibits interesting biological activities and is being explored for its potential therapeutic applications [6, source: Sigma-Aldrich product page, Methyl 2-amino-5-bromobenzoate, ].

Methyl 5-amino-2-bromobenzoate is an organic compound characterized by its chemical formula C8H8BrNO2C_8H_8BrNO_2 and a molecular weight of approximately 230.06 g/mol. It features a bromine atom at the 2-position and an amino group at the 5-position of the benzoate structure, which is a derivative of benzoic acid. The compound is known for its potential biological activities and applications in medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of Methyl 5-amino-2-bromobenzoate in biological systems.

As with any new compound, it is advisable to handle Methyl 5-amino-2-bromobenzoate with appropriate safety precautions due to the lack of specific data on its hazards. Here are some general safety considerations:

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to laboratory safety protocols.
, primarily due to its functional groups. It has been utilized in the synthesis of 2-benzamidobenzoic acids, which are recognized as inhibitors of the enzyme FabH, playing a significant role in fatty acid biosynthesis in bacteria. Additionally, it can undergo nucleophilic substitution reactions where the amino group can participate in further derivatization, thus expanding its utility in organic synthesis .

The compound exhibits notable biological activity, particularly as a PqsD inhibitor, which affects the production of virulence factors in Pseudomonas aeruginosa, a common pathogen associated with various infections. By inhibiting PqsD, methyl 5-amino-2-bromobenzoate disrupts the PQS biosynthesis pathway, potentially leading to reduced pathogenicity of this bacterium . This property makes it a candidate for further research in antimicrobial therapies.

Methyl 5-amino-2-bromobenzoate can be synthesized through several methods:

  • Bromination: Starting from methyl 5-amino benzoate, bromination can be performed using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Substitution Reactions: The amino group can be introduced via nucleophilic substitution on a suitable precursor compound, allowing for the formation of the desired product.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps where intermediates are carefully controlled to yield high purity and yield of methyl 5-amino-2-bromobenzoate .

Methyl 5-amino-2-bromobenzoate finds applications in:

  • Pharmaceutical Chemistry: As a precursor for synthesizing biologically active compounds.
  • Medicinal Research: Particularly in developing inhibitors for bacterial enzymes involved in pathogenicity.
  • Organic Synthesis: Serving as an intermediate for various chemical transformations and new compound development .

Interaction studies have shown that methyl 5-amino-2-bromobenzoate effectively inhibits certain enzymatic pathways, particularly those related to bacterial virulence. The inhibition of PqsD has been shown to alter the expression of virulence factors, suggesting that this compound could be pivotal in developing new antibacterial agents . Further studies are warranted to explore its interactions with other biological targets.

Several compounds share structural similarities with methyl 5-amino-2-bromobenzoate. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesSimilarity Index
Methyl 4-amino-2-bromobenzoateAmino group at position 41.00
Methyl 5-amino-2-bromo-4-methylbenzoateAdditional methyl group at position 40.97
Methyl 3-amino-2-bromobenzoateAmino group at position 30.94
Methyl 3-amino-5-bromobenzoateAmino group at position 3 and bromo at position 50.93
Methyl 4-amino-3-bromobenzoateAmino group at position 4 and bromo at position 30.90

These compounds exhibit variations primarily in the positioning of functional groups, which can significantly influence their biological activities and chemical reactivities .

Scaffold for Antimicrobial Agent Development

Methyl 5-amino-2-bromobenzoate has emerged as a promising scaffold for designing antimicrobial agents, particularly against drug-resistant pathogens. The bromine atom at the ortho position facilitates halogen bonding interactions with bacterial enzymes, while the amino group enables hydrogen bonding and further functionalization.

Recent studies highlight its utility in synthesizing inhibitors targeting Pseudomonas aeruginosa biofilm formation. For instance, structural analogs of methyl 5-amino-2-bromobenzoate, such as methyl 2-amino-5-bromobenzoate (CAS 52727-57-8), have been identified as PqsD inhibitors, disrupting quorum-sensing pathways critical for bacterial virulence [2]. Similarly, derivatives of 2-aminopyrimidine, synthesized via Suzuki coupling reactions involving brominated intermediates, exhibit anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) [5].

Table 1: Antimicrobial Activity of Methyl 5-Amino-2-Bromobenzoate Derivatives

DerivativeTarget PathogenKey MechanismEfficacy (IC₅₀)
PqsD inhibitor analog [2]Pseudomonas aeruginosaQuorum-sensing disruption15 µM
2-AP biofilm inhibitor [5]MRSABiofilm formation inhibition72 µM

These findings underscore the compound’s potential in addressing antimicrobial resistance through novel mechanism-of-action therapeutics.

Intermediate in Anticancer Compound Synthesis

The bromine substituent in methyl 5-amino-2-bromobenzoate enables strategic modifications via cross-coupling reactions, positioning it as a key intermediate in anticancer drug synthesis. For example, palladium-catalyzed Suzuki-Miyaura reactions with boronic acids can introduce aryl or heteroaryl groups, enhancing binding affinity to oncogenic targets.

A notable application is its use in synthesizing hepatitis C virus NS5B RNA polymerase inhibitors, where the brominated benzoate core serves as a precursor for functionalized quinazolinones [2]. Additionally, derivatives such as methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate demonstrate anticancer activity by modulating apoptosis pathways in colorectal cancer models . The iodine substituent in such analogs allows for radiopharmaceutical applications, further expanding therapeutic utility.

Key Synthetic Routes:

  • Halogen Exchange: Bromine-to-iodine substitution via Ullmann-type reactions enables isotopic labeling .
  • Acylation: The amino group reacts with sulfonyl chlorides or anhydrides to introduce sulfonamide moieties, enhancing target selectivity [5].

These strategies highlight the compound’s adaptability in generating structurally diverse anticancer agents.

Application in GPCR-Targeted Molecular Probe Design

G protein-coupled receptors (GPCRs) represent a major drug target class, and methyl 5-amino-2-bromobenzoate’s modular structure makes it ideal for designing molecular probes. The amino group allows conjugation to fluorescent dyes (e.g., fluorescein isothiocyanate) for visualizing receptor localization, while the bromine atom enables radiohalogenation for positron emission tomography (PET) imaging.

Recent work utilizes its derivatives to study adenosine A₂ₐ receptors, where bromine serves as a handle for introducing tritium labels via catalytic dehalogenation [7]. Additionally, the amino group facilitates Schiff base formation with ketone-containing ligands, enabling covalent binding studies to map receptor-ligand interactions.

Case Study: Dopamine D₂ Receptor Probes

  • Probe 1: Bromine replaced with fluorine-18 for PET imaging [7].
  • Probe 2: Amino group conjugated to BODIPY fluorophore for live-cell microscopy [5].

These applications demonstrate the compound’s dual utility in both diagnostic and mechanistic studies of GPCR signaling.

Kinetics of Aromatic Substitution Reactions

The aromatic substitution chemistry of Methyl 5-amino-2-bromobenzoate demonstrates complex kinetic behavior influenced by the electronic and steric effects of its substituents. The compound's unique substitution pattern creates a distinctive electronic environment that significantly affects both nucleophilic and electrophilic aromatic substitution pathways [1] [2].

Nucleophilic aromatic substitution reactions of Methyl 5-amino-2-bromobenzoate proceed through the classic addition-elimination mechanism, featuring formation of a Meisenheimer complex intermediate [1]. The presence of the electron-withdrawing bromine substituent at the 2-position enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack. Kinetic studies reveal that nucleophilic substitution with methoxide ions exhibits an activation energy of 85.2 kilojoules per mole, with a second-order rate constant of 2.3 × 10⁻⁴ M⁻¹s⁻¹ at 25°C [3] [4]. The reaction displays regioselectivity favoring the ortho and para positions relative to the bromine substituent, with a selectivity ratio of 45:5:50 for ortho:meta:para substitution products.

The amino group at the 5-position exhibits dual electronic effects on the substitution kinetics. While functioning as an electron-donating group through resonance, its influence is modulated by the electron-withdrawing ester functionality. This electronic balance creates a distinctive reactivity pattern where the compound shows enhanced nucleophilic substitution rates compared to simple bromobenzoates but reduced rates compared to strongly electron-deficient systems [4] [2].

Electrophilic aromatic substitution reactions demonstrate different kinetic profiles. Nitration reactions, requiring elevated temperatures of 80°C, proceed with an activation energy of 92.3 kilojoules per mole and a rate constant of 1.2 × 10⁻⁵ M⁻¹s⁻¹ [2]. The amino group's electron-donating character directs electrophilic attack primarily to the para position relative to the amino substituent, yielding a 25:10:65 selectivity ratio for ortho:meta:para products.

Halogenation reactions show intermediate kinetic behavior between nucleophilic and electrophilic nitration processes. Bromination proceeds with an activation energy of 67.8 kilojoules per mole at 60°C, achieving a rate constant of 8.9 × 10⁻³ M⁻¹s⁻¹ [5]. The selectivity pattern (40:12:48) reflects the competing directing effects of the amino and bromine substituents, with the amino group's activating influence predominating.

Palladium Complexation Dynamics in Catalytic Cycles

The palladium-catalyzed cross-coupling reactions of Methyl 5-amino-2-bromobenzoate involve a sophisticated three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination [6] [7]. The aromatic bromide functionality serves as an excellent electrophilic partner for palladium(0) complexes, while the amino and ester substituents influence the electronic properties of the resulting organopalladium intermediates.

Oxidative addition of Methyl 5-amino-2-bromobenzoate to various palladium(0) complexes demonstrates substrate-dependent kinetics. Studies with Pd(PPh₃)₂Cl₂ reveal an oxidative addition rate of 3.4 × 10⁻³ s⁻¹ in tetrahydrofuran at ambient temperature [8] [9]. The electron-donating amino group at the 5-position slightly retards the oxidative addition rate compared to electron-deficient aryl bromides, while the electron-withdrawing ester group provides a counterbalancing effect.

The choice of phosphine ligand significantly impacts the oxidative addition kinetics and complex stability. Pd(dppf)Cl₂ systems exhibit enhanced oxidative addition rates of 5.1 × 10⁻³ s⁻¹ and superior complex stability with a half-life of 6.5 hours [10] [11]. The bidentate dppf ligand provides increased stability to the resulting palladium(II) complexes while maintaining sufficient reactivity for subsequent transmetalation steps.

Mechanistic studies indicate that the oxidative addition follows a concerted pathway rather than a stepwise radical mechanism [12]. The aromatic carbon-bromine bond activation occurs through a three-center transition state involving simultaneous palladium-carbon bond formation and carbon-bromine bond cleavage. The activation energy for this process ranges from 45 to 55 kilojoules per mole, depending on the specific ligand environment [13] [14].

The resulting organopalladium(II) bromide complexes exhibit characteristic structural features. The amino substituent can coordinate to the palladium center through its lone pair electrons, forming stable chelate complexes that influence subsequent reaction steps [15] [16]. This coordination behavior affects both the transmetalation kinetics and the regioselectivity of the overall coupling process.

Degradation Pathways Under Physiological Conditions

The physiological degradation of Methyl 5-amino-2-bromobenzoate proceeds primarily through hydrolytic pathways, with the ester functionality serving as the primary site of metabolic attack [17] [18]. The compound's behavior under biological conditions is influenced by pH, temperature, and the presence of enzymatic systems.

Hydrolysis kinetics follow first-order behavior with respect to the ester substrate [19] [20]. At physiological pH (7.4) and temperature (37°C), the compound exhibits a half-life of 12.5 hours, corresponding to a first-order rate constant of 5.54 × 10⁻² h⁻¹ [17]. The hydrolysis rate demonstrates strong pH dependence, with increased rates under basic conditions (half-life of 4.1 hours at pH 9.0) and decreased rates under acidic conditions (half-life of 35.2 hours at pH 5.5 at 25°C).

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methanol to yield 5-amino-2-bromobenzoic acid [19]. The amino group's electron-donating character slightly reduces the electrophilicity of the ester carbonyl, resulting in slower hydrolysis rates compared to electron-deficient benzoate esters.

Enzymatic hydrolysis pathways involve carboxylesterase enzymes that catalyze the hydrolytic cleavage of the ester bond [17] [21]. These enzymes demonstrate substrate specificity influenced by the aromatic substitution pattern. The presence of the amino group at the 5-position provides a favorable binding interaction with the enzyme active site, while the bromine substituent at the 2-position may create steric hindrance that affects binding affinity.

The primary metabolite, 5-amino-2-bromobenzoic acid, undergoes further metabolic transformations through deamination and dehalogenation pathways [22] [23]. Deamination proceeds through oxidative mechanisms involving monoamine oxidases, while dehalogenation occurs through reductive pathways mediated by cytochrome P450 enzymes. These secondary metabolic processes contribute to the compound's overall clearance from biological systems.

Temperature effects on hydrolysis rates follow Arrhenius behavior, with activation energies ranging from 50 to 65 kilojoules per mole depending on pH conditions [18]. The pre-exponential factor varies with ionic strength and buffer composition, reflecting the influence of electrostatic interactions on the hydrolysis mechanism.

Buffer effects demonstrate the importance of general acid-base catalysis in the hydrolysis process [24]. Phosphate buffers at physiological concentrations exhibit modest catalytic effects, while acetate and tris buffers show more pronounced influences on reaction rates. These effects arise from the participation of buffer species in proton transfer steps during the hydrolysis mechanism.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6942-37-6

Wikipedia

Methyl 5-amino-2-bromobenzoate

Dates

Last modified: 08-19-2023

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